molecular formula C11H10N2O3 B13926517 Ethyl 2-(pyridin-3-YL)oxazole-5-carboxylate

Ethyl 2-(pyridin-3-YL)oxazole-5-carboxylate

Cat. No.: B13926517
M. Wt: 218.21 g/mol
InChI Key: GMURSTFURDFEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(pyridin-3-yl)oxazole-5-carboxylate is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pyridin-3-yl)oxazole-5-carboxylate typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures, followed by oxidative aromatization using manganese dioxide . Another approach involves the use of phosphorus oxychloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and safety. This method allows for the rapid cyclodehydration of β-hydroxy amides and subsequent oxidation to the oxazole derivative .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-3-yl)oxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can introduce various functional groups into the oxazole ring.

Mechanism of Action

The mechanism of action of ethyl 2-(pyridin-3-yl)oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit tyrosine kinases and cyclooxygenase-2 (COX-2), leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Ethyl 2-(pyridin-3-yl)oxazole-5-carboxylate can be compared with other similar compounds, such as:

These compounds share the oxazole ring structure but differ in their specific substituents and biological activities. This compound is unique due to its combination of the pyridine and oxazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 2-pyridin-3-yl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)9-7-13-10(16-9)8-4-3-5-12-6-8/h3-7H,2H2,1H3

InChI Key

GMURSTFURDFEJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(O1)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.